molecular formula C13H17NO4S B2415813 Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate CAS No. 315676-49-4

Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate

Cat. No.: B2415813
CAS No.: 315676-49-4
M. Wt: 283.34
InChI Key: VMLXFFJAPVLLPP-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C13H17NO4S It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom

Mechanism of Action

While the specific mechanism of action for Ethyl 4,5-dimethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate is not mentioned in the search results, it’s worth noting that thiophene derivatives have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .

Future Directions

Thiophene and its derivatives, including Ethyl 4,5-dimethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate, show a variety of properties and applications, attracting great interest in industry as well as academia . They have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate, often involves condensation reactions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired product and its applications. For example, the use of phosphorus pentasulfide in the Paal–Knorr reaction requires careful handling due to its reactivity and potential hazards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the thiophene ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the 3-oxobutanoylamino group, in particular, may confer distinct properties compared to other thiophene derivatives.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-5-18-13(17)11-8(3)9(4)19-12(11)14-10(16)6-7(2)15/h5-6H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLXFFJAPVLLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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